molecular formula C22H24ClNO2 B6221661 2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 2758001-19-1

2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B6221661
CAS RN: 2758001-19-1
M. Wt: 369.9
InChI Key:
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Description

2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride, also known as DBEP, is a chemical compound derived from the amine group. DBEP has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 2-benzyloxy-3-hydroxybenzene, 2-benzyloxy-3-hydroxybenzaldehyde, and 3-methyl-2-benzyloxybenzaldehyde. It has also been used as a catalyst for the synthesis of pyridinium salts, as well as in the synthesis of other organometallic compounds.

Mechanism of Action

2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride acts as an electron-withdrawing group, which increases the electrophilicity of the reaction center and facilitates the formation of covalent bonds. It also acts as a nucleophile, which can react with electrophiles to form new covalent bonds.
Biochemical and Physiological Effects
2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been shown to inhibit the activity of some enzymes involved in the metabolism of drugs. Additionally, 2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride has been shown to reduce the growth of some cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The use of 2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride in lab experiments provides several advantages. It is a relatively inexpensive compound, and it is easily synthesized in aqueous solutions. Additionally, it can be used as a reagent for the synthesis of various compounds. However, there are some limitations to its use in lab experiments. 2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride can be toxic if not used properly, and it may interfere with the activity of some enzymes.

Future Directions

There are several potential future directions for the use of 2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride in scientific research. It could be used to develop more efficient synthesis methods for various compounds. It could also be studied further for its potential biochemical and physiological effects, such as its ability to inhibit the activity of certain enzymes. Additionally, it could be used to develop new drugs or treatments for various diseases. Finally, it could be studied for its potential applications in green chemistry, such as its ability to catalyze reactions with low amounts of energy and waste.

Synthesis Methods

2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride can be synthesized through the reaction of 2,6-dibromobenzyloxybenzene and 1-aminoethane in the presence of sodium hydroxide and a catalytic amount of pyridinium chlorochromate (PCC). This reaction is carried out in an aqueous solution, and the product is isolated by extraction with ethyl acetate. The isolated product is then purified by column chromatography and recrystallized from ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine hydrochloride involves the reaction of 2,6-dihydroxybenzoic acid with benzyl bromide to form 2,6-bis(benzyloxy)benzoic acid. This intermediate is then reacted with ethyl bromide to form 2-[2,6-bis(benzyloxy)phenyl]ethan-1-ol, which is subsequently converted to the amine via reductive amination with ammonium chloride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the amine.", "Starting Materials": [ "2,6-dihydroxybenzoic acid", "benzyl bromide", "ethyl bromide", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "2,6-dihydroxybenzoic acid is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 2,6-bis(benzyloxy)benzoic acid.", "2,6-bis(benzyloxy)benzoic acid is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to form 2-[2,6-bis(benzyloxy)phenyl]ethan-1-ol.", "2-[2,6-bis(benzyloxy)phenyl]ethan-1-ol is then reacted with ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride to form 2-[2,6-bis(benzyloxy)phenyl]ethan-1-amine.", "Finally, hydrochloric acid is added to the amine to form the hydrochloride salt of the compound." ] }

CAS RN

2758001-19-1

Molecular Formula

C22H24ClNO2

Molecular Weight

369.9

Purity

95

Origin of Product

United States

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